molecular formula C18H23NO2 B064045 ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 175276-55-8

ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B064045
CAS No.: 175276-55-8
M. Wt: 285.4 g/mol
InChI Key: WOPQCXBFULUHAL-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable ester, followed by the introduction of the tert-butyl and phenyl groups through substitution reactions. The final step often involves cyclization to form the pyrrole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes . The use of microreactors ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, making it a valuable tool for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Ethyl 5-(tert-butyl)-2-phenyl-1H-pyrrole-3-carboxylate: Lacks the methyl group, which can affect its steric and electronic properties.

    Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide: Contains an amide group instead of an ester, leading to different chemical behavior.

Uniqueness

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties

Biological Activity

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

This compound features a pyrrole ring with various substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. Pyrrole compounds have been shown to exhibit significant antibacterial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2.0Escherichia coli

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacteria. Further research is needed to determine the exact MIC for this compound.

Cytotoxicity and Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds with similar structures may inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity of Pyrrole Derivatives

CompoundIC50 (μM)Cell Line
This compoundTBDHeLa
Methyl derivative10HCT116
Unsubstituted pyrrole30A375

The IC50 values represent the concentration required to inhibit cell growth by 50%. The specific IC50 for this compound remains to be established.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, potentially including enzymes involved in bacterial cell wall synthesis and pathways associated with cancer cell proliferation. The exact mechanisms require further elucidation through in vitro and in vivo studies.

Case Studies

A recent study explored the synthesis and biological evaluation of several pyrrole derivatives, including those structurally similar to this compound. The findings indicated promising antibacterial and anticancer activities, suggesting that modifications on the pyrrole ring could enhance efficacy against specific targets.

Example Case Study

In a study published in MDPI, researchers synthesized a series of pyrrole derivatives and evaluated their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced activity, providing insights into how structural changes can influence biological outcomes .

Properties

IUPAC Name

ethyl 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-6-21-17(20)15-12-16(18(3,4)5)19(13(15)2)14-10-8-7-9-11-14/h7-12H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPQCXBFULUHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C(C)(C)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372448
Record name Ethyl 5-tert-butyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-55-8
Record name Ethyl 5-tert-butyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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